4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropoxy group attached to the benzene ring, along with a complex side chain containing pyrrole and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-isopropoxyaniline with an appropriate acyl chloride or anhydride to form the benzamide core.
Introduction of the Side Chain: The side chain is introduced through a series of reactions, including the formation of the pyrrole and pyrrolidine rings. This may involve the use of reagents such as 1-methyl-1H-pyrrole-2-carboxaldehyde and pyrrolidine, followed by coupling reactions to attach the side chain to the benzamide core.
Final Assembly: The final step involves the coupling of the side chain with the benzamide core under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole or pyrrolidine rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the isopropoxy group.
Scientific Research Applications
4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-(2-(1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the methyl group on the pyrrole ring.
4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(piperidin-1-yl)ethyl)benzamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-isopropoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is unique due to the presence of both pyrrole and pyrrolidine rings in its structure, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16(2)26-18-10-8-17(9-11-18)21(25)22-15-20(24-13-4-5-14-24)19-7-6-12-23(19)3/h6-12,16,20H,4-5,13-15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBOADCKEVGQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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